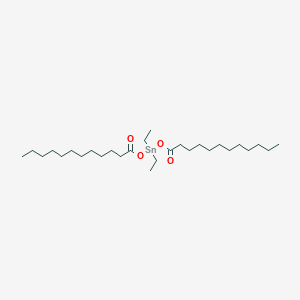![molecular formula C31H23ClN4O B15077277 4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde](/img/structure/B15077277.png)
4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(4-CL-PH)-1’,3’-DI-PH-3,4-DIHYDRO-1’H-(3,4’)BIPYRAZOLYL-2-YL)-BENZALDEHYDE is a complex organic compound that features a bipyridyl core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-CL-PH)-1’,3’-DI-PH-3,4-DIHYDRO-1’H-(3,4’)BIPYRAZOLYL-2-YL)-BENZALDEHYDE typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridyl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Chlorophenyl (4-CL-PH) and diphenyl (DI-PH) groups can be introduced via substitution reactions.
Aldehyde functionalization:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction reactions could convert the aldehyde group to an alcohol.
Substitution: Various substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions typically involve electrophilic aromatic substitution (EAS) with reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts.
Material Science:
Biology and Medicine
Drug Development: The compound could be investigated for its biological activity, including potential therapeutic effects.
Biochemical Research: Used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. In catalysis, it could facilitate chemical reactions by stabilizing transition states or intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Bipyridyl Compounds: Other compounds with a bipyridyl core, such as 2,2’-bipyridine, which is widely used in coordination chemistry.
Substituted Benzaldehydes: Compounds like 4-chlorobenzaldehyde, which share the aldehyde functional group and aromatic structure.
Uniqueness
4-(5-(4-CL-PH)-1’,3’-DI-PH-3,4-DIHYDRO-1’H-(3,4’)BIPYRAZOLYL-2-YL)-BENZALDEHYDE is unique due to its specific combination of substituents and the bipyridyl core, which may confer distinct chemical and physical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C31H23ClN4O |
|---|---|
Peso molecular |
503.0 g/mol |
Nombre IUPAC |
4-[5-(4-chlorophenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]benzaldehyde |
InChI |
InChI=1S/C31H23ClN4O/c32-25-15-13-23(14-16-25)29-19-30(36(33-29)27-17-11-22(21-37)12-18-27)28-20-35(26-9-5-2-6-10-26)34-31(28)24-7-3-1-4-8-24/h1-18,20-21,30H,19H2 |
Clave InChI |
LZOPYKVGCHNMEW-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C=O)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


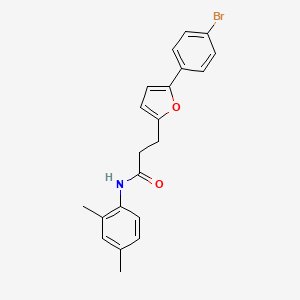
![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
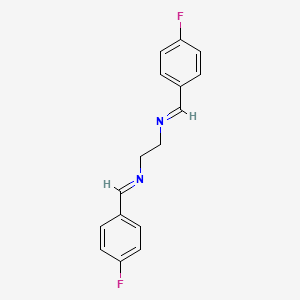
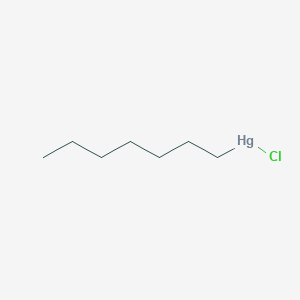
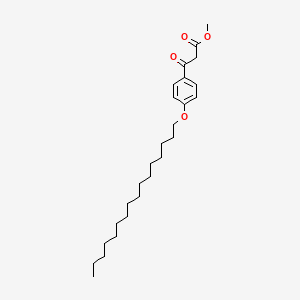
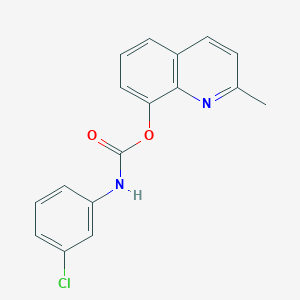
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077258.png)
![4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B15077265.png)

![N'-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B15077271.png)
![9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-](/img/structure/B15077281.png)
